(-)-Variabilin
Overview
Description
(-)-Variabilin is a marine natural product isolated from the sponge Ircinia variabilis. It is a sesquiterpene hydroquinone with a unique structure that has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Variabilin involves several steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the Sesquiterpene Core: The initial step involves the construction of the sesquiterpene core through a series of cyclization reactions.
Hydroquinone Formation:
Final Assembly: The final steps involve coupling the sesquiterpene core with the hydroquinone moiety under specific conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry and biotechnology may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: (-)-Variabilin undergoes various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone under specific conditions.
Reduction: The quinone form can be reduced back to hydroquinone.
Substitution: The aromatic ring of the hydroquinone moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a model compound for studying sesquiterpene hydroquinones and their reactivity.
Biology: Investigated for its role in marine chemical ecology and its interactions with marine organisms.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Mechanism of Action
The mechanism of action of (-)-Variabilin involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: this compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
(-)-Variabilin is unique among sesquiterpene hydroquinones due to its specific structure and biological activities. Similar compounds include:
Avrainvilleol: Another sesquiterpene hydroquinone with antimicrobial properties.
Halenaquinone: Known for its anticancer activity.
Variabilin: The racemic form of this compound, which has similar but less potent biological activities.
In comparison, this compound stands out due to its higher potency and specificity in its biological activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3,9-dimethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-6a-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-10-3-5-12-14(7-10)21-9-17(18)13-6-4-11(20-2)8-15(13)22-16(12)17/h3-8,16,18H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPGAJNPGZZNBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)(C4=C(O3)C=C(C=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3187-52-8 | |
Record name | Homopisatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034116 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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